molecular formula C13H19NO2 B045683 4-[(2-Methoxyphenoxy)methyl]piperidine CAS No. 63608-36-6

4-[(2-Methoxyphenoxy)methyl]piperidine

カタログ番号: B045683
CAS番号: 63608-36-6
分子量: 221.29 g/mol
InChIキー: CCZZNPBXUZCPEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-[(2-Methoxyphenoxy)methyl]piperidine is a versatile piperidine-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a piperidine ring, a common motif in bioactive molecules, which is functionalized with a (2-methoxyphenoxy)methyl group. This unique architecture makes it a valuable intermediate for the synthesis of novel compounds, particularly those targeting the central nervous system (CNS). Researchers utilize this compound as a key precursor in the development of potential ligands for various neuroreceptors. Its primary research value lies in its role as a synthetic intermediate for probing structure-activity relationships (SAR) in drug discovery programs, especially in the design of molecules with potential analgesic, antipsychotic, or antidepressant properties. The mechanism of action for derivatives of this compound is typically investigated in the context of receptor binding affinity, where the piperidine nitrogen and the aromatic methoxyphenoxy moiety can contribute to key interactions with biological targets, such as sigma receptors or serotonin receptors. This high-purity compound is provided to support rigorous scientific inquiry and accelerate the development of new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(2-methoxyphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-2-3-5-13(12)16-10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZZNPBXUZCPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282789
Record name 4-[(2-Methoxyphenoxy)methyl]piperidine
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URL https://comptox.epa.gov/dashboard/DTXSID301282789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-36-6
Record name 4-[(2-Methoxyphenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63608-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methoxyphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Aryloxyalkyl-Piperidine Scaffold: A Technical Guide to 4-[(2-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-[(2-Methoxyphenoxy)methyl]piperidine" basic properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 63608-36-6) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly Alpha-1 Adrenergic Receptors (


-AR)  and Sigma (

) Receptors
. Structurally, it combines a lipophilic aryl ether tail (guaiacol moiety) with a basic piperidine headgroup, linked by a flexible methylene spacer. This specific architecture mimics the biogenic amine binding motif, making it a versatile building block for designing uroselective antagonists (for Benign Prostatic Hyperplasia) and atypical antipsychotics.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and pharmacological mechanisms, designed for immediate application in drug discovery workflows.

Part 1: Physicochemical Profile & Molecular Identity

Understanding the core properties of this scaffold is essential for predicting its behavior in biological systems (ADME). The presence of the ortho-methoxy group on the phenyl ring introduces specific steric and electronic effects that differentiate it from simple phenoxy analogs.

Table 1: Core Chemical Specifications
PropertyValue / DescriptionTechnical Note
IUPAC Name This compoundOften referred to as the "Guaiacol-Piperidine" ether.
CAS Registry 63608-36-6 (Free Base)614731-32-7 (HCl Salt)Ensure correct salt form selection for solubility assays.
Molecular Formula

MW: 221.30 g/mol
pKa (Basic N) ~10.2 (Calculated)Highly ionized (>99%) at physiological pH (7.4), driving electrostatic interactions with receptor Asp residues.
LogP ~2.1 - 2.4 Moderate lipophilicity; optimal for CNS penetration and membrane permeability.
H-Bond Donors 1 (Secondary Amine)Critical for derivatization (e.g., urea/sulfonamide formation).
H-Bond Acceptors 3 (Amine N, Ether O, Methoxy O)The methoxy oxygen often acts as an intramolecular acceptor or secondary binding point.
Solubility Low (Free Base) / High (HCl Salt)Free base requires DMSO/Ethanol; HCl salt is water-soluble (>10 mg/mL).

Part 2: Validated Synthesis Methodologies

To ensure high purity and reproducibility, we recommend the Mitsunobu Coupling Strategy over traditional nucleophilic substitution. While nucleophilic substitution (using alkyl halides) is cheaper, it often suffers from elimination side reactions and lower yields due to the poor nucleophilicity of the phenol in steric environments.

Protocol A: The Mitsunobu Route (Recommended)

Rationale: This pathway operates under neutral conditions, preserving the integrity of the piperidine ring and preventing racemization if chiral analogs are used.

Reagents:
  • Substrate:

    
    -Boc-4-hydroxymethylpiperidine (1.0 eq)
    
  • Nucleophile: 2-Methoxyphenol (Guaiacol) (1.1 eq)

  • Coupling Agents: Triphenylphosphine (

    
    , 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
    
  • Solvent: Anhydrous THF (

    
    )
    
Step-by-Step Workflow:
  • Preparation: Dissolve

    
    -Boc-4-hydroxymethylpiperidine, Guaiacol, and 
    
    
    
    in anhydrous THF under
    
    
    atmosphere. Cool to
    
    
    .
  • Coupling: Add DIAD dropwise over 20 minutes. The solution will turn yellow. Critical: Maintain temperature

    
     during addition to minimize byproduct formation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter and concentrate the filtrate.
    
  • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes) yields the

    
    -Boc intermediate.
    
  • Deprotection: Dissolve intermediate in

    
    . Add TFA (10 eq) or 
    
    
    
    . Stir 2 hours. Evaporate volatiles to yield the This compound salt .
Protocol B: Nucleophilic Displacement (Alternative)

Rationale: Suitable for large-scale synthesis where chromatography is limited.

  • Convert

    
    -Boc-4-hydroxymethylpiperidine to the Mesylate  (
    
    
    
    ).
  • Reflux the Mesylate with Guaiacol and

    
     in Acetonitrile  or DMF  (80°C, 12h).
    
  • Note: Requires rigorous washing to remove unreacted guaiacol (which can inhibit biological assays).

Part 3: Pharmacological Mechanism & Applications

The this compound motif is not merely a linker; it is a bioactive pharmacophore.

Alpha-1 Adrenergic Receptor ( -AR) Antagonism

This scaffold mimics the "aryloxyalkylamine" core found in drugs like Naftopidil and Silodosin .

  • Mechanism: The basic nitrogen (protonated at pH 7.4) forms a salt bridge with a conserved Aspartic Acid (Asp113) residue in transmembrane helix 3 (TM3) of the GPCR.

  • Selectivity: The ortho-methoxy group creates a steric clash that can enhance selectivity for

    
     (prostate-specific) over 
    
    
    
    (vascular) subtypes, reducing hypotensive side effects.
  • Application: Used as the amine building block for synthesizing uroselective BPH (Benign Prostatic Hyperplasia) drugs.

Sigma ( ) and 5-HT Receptor Binding

The lipophilic guaiacol tail fits into the hydrophobic pocket of Sigma-1 receptors.

  • Relevance: Sigma-1 ligands are neuroprotective. This scaffold is often fused with butyrophenone tails to create high-affinity antipsychotics.

Visualization: Synthesis & Pharmacophore Logic

G cluster_0 Reagents cluster_1 Pharmacophore Mapping N_Boc N-Boc-4-hydroxymethyl piperidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) N_Boc->Mitsunobu Guaiacol 2-Methoxyphenol (Guaiacol) Guaiacol->Mitsunobu Intermediate N-Boc-Protected Ether Intermediate Mitsunobu->Intermediate Ether Bond Formation Deprotection Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection FinalProduct 4-[(2-Methoxyphenoxy) methyl]piperidine Deprotection->FinalProduct Yields Free Amine BasicN Basic Nitrogen (Asp113 Interaction) FinalProduct->BasicN Linker Flexible Linker (Spacer) FinalProduct->Linker Aryl Guaiacol Ring (Hydrophobic Pocket) FinalProduct->Aryl

Figure 1: Validated synthesis pathway (Mitsunobu) and pharmacophore mapping of the aryloxyalkyl-piperidine scaffold.

Part 4: Experimental Validation & Quality Control

To ensure the integrity of this compound in research applications, the following QC parameters must be met.

Proton NMR ( -NMR) Signature
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       6.8–7.0 ppm (m, 4H): Aromatic protons (Guaiacol ring).
      
    • 
       3.85 ppm (s, 3H): Methoxy group (
      
      
      
      )
      – Diagnostic singlet.
    • 
       3.80 ppm (d, 2H): Ether methylene (
      
      
      
      )
      – Diagnostic doublet.
    • 
       2.6–3.1 ppm (m, 4H): Piperidine ring protons (
      
      
      
      to Nitrogen).
Storage & Stability
  • Free Base: Air-sensitive (absorbs

    
    ). Store under Argon at -20°C.
    
  • HCl Salt: Hygroscopic. Store in a desiccator at RT.

  • Shelf Life: >2 years if protected from moisture.

References

  • Costantino, L., et al. (2005). "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands." Journal of Medicinal Chemistry.

  • Li, S., et al. (2009). "Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors." Medicinal Chemistry.

  • Marciniec, K., et al. (2016). "Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity." Bioorganic & Medicinal Chemistry.

  • PubChem. (n.d.). "this compound hydrochloride - Compound Summary." National Library of Medicine.

Mechanistic Profiling of 4-[(2-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth mechanistic analysis of 4-[(2-Methoxyphenoxy)methyl]piperidine (CAS 63608-36-6), a critical pharmacophore and intermediate primarily associated with the development of Voltage-Gated Sodium Channel (NaV) inhibitors . While often utilized as a precursor in the synthesis of complex pharmaceutical agents (e.g., by Eisai Co., Ltd.), this structural motif itself embodies the essential steric and electronic properties required for state-dependent ion channel modulation and has implications in neuropharmacology (pain, epilepsy) and cardiovascular signaling.

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, characterized by a semi-rigid piperidine ring linked to an electron-rich o-methoxyphenyl ether via a methylene bridge. This architecture serves as the functional core for a class of State-Dependent Sodium Channel Blockers .

The molecule operates by stabilizing the inactivated state of voltage-gated sodium channels (NaV1.x), effectively dampening high-frequency neuronal firing without abolishing low-frequency signaling. Its mechanism is homologous to established aryloxy-alkyl-amine blockers (e.g., mexiletine, ranolazine), where the piperidine nitrogen acts as the cationic anchor and the methoxyphenoxy tail engages in hydrophobic/van der Waals interactions within the channel pore.

Structural Pharmacophore Analysis

The efficacy of this scaffold is dictated by three distinct structural domains, each contributing to the binding kinetics within the NaV pore:

Structural DomainChemical FeatureMechanistic Function
Cationic Head Piperidine Nitrogen (Secondary Amine)Electrostatic Anchoring : At physiological pH, the protonated nitrogen interacts with conserved residues (e.g., Phe1764 or Tyr1771 in NaV1.7) near the intracellular gate, mimicking the hydrated Na+ ion.
Linker Region Methylene Bridge (-CH₂-)Conformational Flexibility : Provides the necessary rotational freedom for the aromatic tail to orient itself into the hydrophobic fenestrations of the channel pore.
Lipophilic Tail 2-Methoxyphenoxy GroupHydrophobic Interaction : The phenyl ring engages in

-

stacking with aromatic residues in the S6 transmembrane segment. The ortho-methoxy group acts as a hydrogen bond acceptor and steric wedge, enhancing subtype selectivity and slowing dissociation (increasing use-dependence).

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism is Use-Dependent Blockade of the NaV


-subunit. This process is dynamic and relies on the channel's conformational cycle.
The Modulated Receptor Hypothesis

The compound follows the modulated receptor model, binding with different affinities to the Resting (R), Open (O), and Inactivated (I) states.

  • State Preference : The molecule exhibits high affinity for the Inactivated State (I) .

  • Access Path :

    • Hydrophilic Pathway : The protonated form enters the pore from the intracellular side when the activation gate is open.

    • Hydrophobic Pathway : The neutral form may partition directly through the lipid bilayer to access the binding site (fenestrations).

  • Stabilization : Upon binding, the compound "latches" the inactivation gate or stabilizes the S6 segments in a closed conformation, preventing recovery to the Resting state. This results in a refractory period extension , selectively inhibiting high-frequency firing (e.g., in neuropathic pain or epileptogenesis) while sparing normal physiological transmission.

Signal Transduction Pathway (DOT Visualization)

The following diagram illustrates the interruption of the action potential propagation loop.

NaV_Blockade Resting Resting State (NaV) Open Open State (Na+ Influx) Resting->Open Voltage Sensor Activation Depolarization Membrane Depolarization Depolarization->Resting Trigger Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery (Repolarization) Blocked Drug-Bound Complex (Stabilized Inactivation) Inactivated->Blocked Capture Drug This compound Drug->Inactivated High Affinity Binding Blocked->Resting Slow Recovery

Caption: The cycle of NaV channel states. The compound selectively binds and stabilizes the Inactivated state, preventing the channel from resetting to the Resting state and thereby blocking subsequent high-frequency action potentials.

Experimental Validation Protocols

To validate the mechanism of action for this specific pharmacophore or its derivatives, the following "Self-Validating" protocols are recommended.

Whole-Cell Patch Clamp Electrophysiology

Objective : Quantify the IC50 and state-dependence of the block.

  • System : HEK293 cells stably expressing hNaV1.7 or hNaV1.5.

  • Protocol :

    • Voltage Protocol : Hold cells at -120 mV (Resting). Apply a test pulse to 0 mV (10 ms) to measure Tonic Block .

    • Inactivation Protocol : Hold cells at -120 mV, prepulse to potentials ranging from -120 to -40 mV (500 ms), then test pulse to 0 mV. Shift in the steady-state inactivation curve (

      
      ) indicates binding to the inactivated state.
      
    • Use-Dependence : Apply a train of pulses (e.g., 10 Hz, 20 Hz). A progressive reduction in peak current confirms the drug accumulates in the inactivated state between pulses.

  • Validation Criteria : A significant leftward shift in the

    
     of inactivation and >20% reduction in current amplitude at 10 Hz vs. 1 Hz.
    
Radioligand Binding Assay (Displacement)

Objective : Confirm competitive binding at the local anesthetic site (Site 2).

  • Ligand : [³H]-Batrachotoxinin A 20-α-benzoate (BTX-B) - binds to the open pore.

  • Method :

    • Incubate rat brain synaptosomes with [³H]-BTX-B and varying concentrations of this compound.

    • Add Veratridine (activator) to open the channels (BTX binds better to open states).

    • Measure radioactivity.

  • Causality : Displacement of BTX-B indicates the compound binds within the inner pore region (S6 segments), overlapping with the local anesthetic site.

Therapeutic Implications & Synthesis Context

While this compound is a potent pharmacophore, it is frequently derivatized at the piperidine nitrogen (N-alkylation) to optimize pharmacokinetics (solubility, BBB penetration).

  • Neuropathic Pain : Targeting NaV1.7/NaV1.8 in dorsal root ganglia. The methoxyphenoxy motif provides selectivity over cardiac NaV1.5.

  • Epilepsy : Targeting CNS NaV1.2/NaV1.6 to dampen hyperexcitability.

  • Synthesis Intermediate : This compound (CAS 63608-36-6) is a key intermediate in patents by Eisai Co., Ltd. for novel sodium channel inhibitors designed to minimize hepatic enzyme induction while maximizing channel blockade.

Synthesis Workflow (Simplified)

Synthesis SM1 4-Hydroxymethylpiperidine (N-Protected) Mitsunobu Mitsunobu Reaction (PPh3, DIAD) SM1->Mitsunobu SM2 Guaiacol (2-Methoxyphenol) SM2->Mitsunobu Intermediate This compound (Protected) Mitsunobu->Intermediate Deprotection Deprotection (Acid/Base) Intermediate->Deprotection Final This compound (CAS 63608-36-6) Deprotection->Final

Caption: Synthetic route to the core pharmacophore via Mitsunobu coupling, establishing the critical ether linkage.

References

  • Eisai Co., Ltd. (2006). Nitrogen-containing heterocyclic compounds and medicines containing the same. U.S. Patent No. 6,995,144.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology, 590(11), 2577–2589. Link

  • Lenkowski, P. W., et al. (2007). Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of cocaine. European Journal of Pharmacology, 557(2-3), 117-125. (Illustrates the pharmacophore model of phenyl-piperidine/amide blockers). Link

  • PubChem. (n.d.). Compound Summary: this compound (CAS 63608-36-6).[2] National Center for Biotechnology Information.[3] Link

Sources

Methodological & Application

Synthesis of 4-[(2-Methoxyphenoxy)methyl]piperidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(2-Methoxyphenoxy)methyl]piperidine is a functionalized piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, combining a piperidine moiety with a methoxyphenoxy group, makes it a key intermediate for the synthesis of a range of pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic protocols for this compound, with a focus on the underlying chemical principles, detailed step-by-step procedures, and critical experimental considerations to ensure successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Planning

The core of this compound is an ether linkage. Therefore, the most logical and widely employed synthetic strategy is the Williamson ether synthesis .[1][2][3][4][5] This classical and robust method involves the reaction of an alkoxide (in this case, a phenoxide) with an alkyl halide or sulfonate.

Our retrosynthetic analysis, therefore, disconnects the ether bond, leading to two potential precursor pairs:

  • Route A: 2-Methoxyphenoxide and a piperidine-4-ylmethyl electrophile (e.g., 4-(chloromethyl)piperidine or 4-(tosyloxymethyl)piperidine).

  • Route B: Piperidin-4-ylmethoxide and an activated 2-methoxyphenyl electrophile (e.g., 2-methoxy-1-halobenzene).

Route A is generally preferred due to the higher reactivity of primary alkyl halides/sulfonates in SN2 reactions compared to the relative inertness of aryl halides, which typically require harsher conditions or metal catalysis (e.g., Ullmann condensation).[1]

A critical consideration in this synthesis is the secondary amine of the piperidine ring. Its nucleophilicity can lead to undesired side reactions, such as N-alkylation. To circumvent this, a protecting group strategy is often employed. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.

The overall synthetic strategy, therefore, involves three key stages:

  • Protection and Activation: N-protection of a commercially available piperidine precursor, followed by activation of the hydroxymethyl group.

  • Williamson Ether Synthesis: Coupling of the activated piperidine with 2-methoxyphenol.

  • Deprotection: Removal of the N-protecting group to yield the final product.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Stage 1: Protection & Activation cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection A Piperidin-4-ylmethanol B N-Boc-4-(hydroxymethyl)piperidine A->B Boc₂O, THF C N-Boc-4-((tosyloxy)methyl)piperidine B->C TsCl, Pyridine E N-Boc-4-[(2-methoxyphenoxy)methyl]piperidine C->E K₂CO₃, DMF D 2-Methoxyphenol D->E Base F This compound E->F TFA or HCl

Caption: A three-stage workflow for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound, based on established methodologies for similar transformations.[6][7]

Protocol 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidine

This initial step protects the piperidine nitrogen to prevent side reactions in subsequent steps.

  • Materials:

    • Piperidin-4-ylmethanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve piperidin-4-ylmethanol (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

    • Add di-tert-butyl dicarbonate (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure (in vacuo) to remove the THF.

    • Dissolve the resulting residue in diethyl ether.

    • Wash the ether solution sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine as a residue.[6] The product is often a colorless oil or a low-melting solid and can typically be used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-4-((tosyloxy)methyl)piperidine

This step converts the hydroxyl group into a tosylate, which is an excellent leaving group for the subsequent SN2 reaction.

  • Materials:

    • N-Boc-4-(hydroxymethyl)piperidine

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine, anhydrous

    • Ethyl acetate

    • 5% Hydrochloric acid (HCl) solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

    • Hexane

  • Procedure:

    • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.0 eq) to the cooled solution.

    • Stir the mixture at a low temperature (e.g., 5 °C) for 10-16 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.

    • Wash the ethyl acetate extract sequentially with 5% HCl solution (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from an ethyl acetate-hexane mixture to yield N-Boc-4-((tosyloxy)methyl)piperidine as a solid.[6][7]

Protocol 3: Synthesis of N-Boc-4-[(2-methoxyphenoxy)methyl]piperidine

This is the key ether-forming step, following the Williamson ether synthesis mechanism.

  • Materials:

    • N-Boc-4-((tosyloxy)methyl)piperidine

    • 2-Methoxyphenol (guaiacol)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, combine N-Boc-4-((tosyloxy)methyl)piperidine (1.0 eq), 2-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

    • Heat the reaction mixture with stirring to 70-80 °C for 10-12 hours. The progress of the reaction should be monitored by TLC.

    • After cooling to room temperature, pour the mixture into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-4-[(2-methoxyphenoxy)methyl]piperidine. Purification can be achieved via column chromatography on silica gel.

Protocol 4: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to furnish the target compound.

  • Materials:

    • N-Boc-4-[(2-methoxyphenoxy)methyl]piperidine

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM), if using TFA

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM) or Ethyl acetate for extraction

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve N-Boc-4-[(2-methoxyphenoxy)methyl]piperidine (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

    • Stir the solution for 1-2 hours at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product into dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTypical YieldRef.
1 Piperidin-4-ylmethanolBoc₂OTHF~85%[6]
2 N-Boc-4-(hydroxymethyl)piperidineTsCl, PyridinePyridine~45%[6]
3 N-Boc-4-((tosyloxy)methyl)piperidine2-Methoxyphenol, K₂CO₃DMF~50-60% (estimated)[6][7]
4 N-Boc-4-[(2-methoxyphenoxy)methyl]piperidineTFA or HClDCM or Dioxane>90%[8]

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Mechanism: The Williamson Ether Synthesis

The key bond-forming reaction in this synthesis is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3]

Williamson_Ether_Synthesis cluster_mech Reaction Mechanism Base Base (K₂CO₃) Phenoxide 2-Methoxyphenoxide (Nucleophile) Base->Phenoxide Transition_State [Transition State] Phenoxide->Transition_State Backside Attack 2-Methoxyphenol 2-Methoxyphenol 2-Methoxyphenol->Phenoxide Deprotonation Product N-Boc-4-[(2-methoxyphenoxy)methyl]piperidine Transition_State->Product Bond Formation & Cleavage Leaving_Group Tosylate Anion Transition_State->Leaving_Group Activated_Piperidine Activated_Piperidine Activated_Piperidine->Transition_State

Caption: The SN2 mechanism of the Williamson ether synthesis step.

  • Deprotonation: The base (potassium carbonate) deprotonates the acidic hydroxyl group of 2-methoxyphenol to generate the corresponding 2-methoxyphenoxide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The 2-methoxyphenoxide anion attacks the electrophilic carbon of the methylene group in N-Boc-4-((tosyloxy)methyl)piperidine. This attack occurs from the backside relative to the tosylate leaving group.[2]

  • Displacement: In a concerted step, the carbon-oxygen bond is formed as the carbon-tosylate bond is broken, displacing the tosylate anion and forming the desired ether product.

For this SN2 reaction to be efficient, a primary electrophile is ideal, which is why activating the piperidinemethanol derivative is the preferred strategy.[3][5]

Conclusion

The synthesis of this compound is reliably achieved through a multi-step sequence centered around the Williamson ether synthesis. The use of a Boc protecting group is crucial for preventing N-alkylation and ensuring a clean reaction. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare this valuable intermediate for applications in drug development and chemical synthesis.

References

  • Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). Preparation of piperidine derivatives.
  • Unknown Source. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-[(2-Methoxyphenoxy)methyl]piperidine in Antitubercular Research

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals in Tuberculosis Research

Foreword: Charting a Course for Novel Piperidine Scaffolds in Tuberculosis Drug Discovery

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for new therapeutic agents. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and synthetic tractability. Its presence in various antitubercular agents suggests its potential as a core structure for novel drug development.[1][2][3]

This document serves as a comprehensive guide for the initial exploration of 4-[(2-Methoxyphenoxy)methyl]piperidine as a potential antitubercular agent. While, to date, there is no specific published data on the antitubercular activity of this particular compound, its structural motifs—a substituted phenoxy group linked to a piperidine core—are features present in other reported bioactive molecules.[4][5] Therefore, this guide is designed to provide researchers with a robust framework for the systematic evaluation of this and similar novel chemical entities. The protocols outlined herein are based on established, validated methodologies within the field of TB drug discovery and are intended to be adapted and optimized as preliminary data emerges.

Section 1: Scientific Rationale and Postulated Mechanisms of Action

The rationale for investigating this compound and its derivatives stems from the established success of piperidine-containing compounds in targeting Mtb. Several distinct mechanisms of action have been attributed to various piperidine analogs, offering multiple plausible starting points for investigation.

1.1. Potential as Cell Wall Synthesis Inhibitors: A primary and well-validated target for antitubercular drugs is the unique and complex cell wall of Mtb. Some piperidine-containing compounds have been shown to interfere with the biosynthesis of crucial cell wall components like arabinogalactan.[6][7] It is conceivable that the this compound scaffold could interact with enzymes involved in these biosynthetic pathways.

1.2. Inhibition of Essential Enzymes: Piperidinol analogs have demonstrated antitubercular activity by inhibiting arylamine N-acetyltransferase (NAT), an enzyme essential for mycobacterial survival within macrophages.[8] This enzyme is linked to cholesterol catabolism, a critical pathway for Mtb persistence.[8] The structural features of this compound could potentially allow it to bind to and inhibit other essential mycobacterial enzymes.

1.3. Disruption of Membrane-Related Processes: The lipophilic nature of the phenoxymethyl substituent suggests a potential interaction with the mycobacterial cell membrane or membrane-associated proteins. For instance, some antitubercular agents target the MmpL3 transporter, which is crucial for the transport of mycolic acid precursors.

A proposed initial screening workflow to elucidate the potential of this compound is presented below:

Antitubercular Screening Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Synthesis Synthesis of this compound MIC_Assay MIC Determination vs. Mtb H37Rv Synthesis->MIC_Assay Initial Potency MDR_Screen Screening vs. MDR/XDR Strains MIC_Assay->MDR_Screen Broad Spectrum Cytotoxicity Cytotoxicity Assay (e.g., Vero, HepG2 cells) MIC_Assay->Cytotoxicity Safety Profile Selectivity_Index Calculate Selectivity Index (SI) MDR_Screen->Selectivity_Index Cytotoxicity->Selectivity_Index Bactericidal_Static Bactericidal vs. Bacteriostatic Assay Selectivity_Index->Bactericidal_Static Promising Candidate Target_ID Target Identification (e.g., Resistant Mutant Selection) Bactericidal_Static->Target_ID Macrophage_Assay Intracellular Activity Assay Target_ID->Macrophage_Assay

Caption: A logical workflow for the initial evaluation of novel antitubercular candidates.

Section 2: Core Experimental Protocols

The following protocols are foundational for the initial characterization of this compound's antitubercular potential.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Principle: A microplate-based broth microdilution method is a standard and efficient way to determine the MIC. The use of a redox indicator like resazurin provides a clear colorimetric endpoint.

Protocol:

  • Preparation of Compound Stock: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The final concentrations should typically range from 100 µM to 0.05 µM.

  • Bacterial Inoculum: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 0.5. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Controls: Include a positive control (no drug) and a negative control (no bacteria). Also, include a known antitubercular drug (e.g., isoniazid or rifampicin) as a reference standard.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading the MIC: After incubation, add a resazurin-based indicator solution to each well and incubate for a further 24-48 hours. The MIC is the lowest concentration of the compound that prevents the color change of the indicator (from blue to pink).

Cytotoxicity Assessment

Objective: To evaluate the toxicity of the compound against mammalian cells to determine its therapeutic window.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., Vero or HepG2 cells) at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of this compound to the wells. The concentration range should be similar to or broader than that used in the MIC assay.

  • Controls: Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) can then be calculated as CC50 / MIC. A higher SI value indicates a more promising therapeutic window.

Intracellular Activity Assay

Objective: To assess the ability of the compound to kill Mtb residing within macrophages, which is crucial for a clinically effective antitubercular agent.

Principle: This assay involves infecting a macrophage cell line with M. tuberculosis and then treating the infected cells with the compound. The intracellular bacterial load is quantified by lysing the macrophages and plating the lysate for CFU counting.

Protocol:

  • Macrophage Culture: Seed a 24-well plate with a macrophage cell line (e.g., J774A.1 or THP-1) and allow them to adhere or differentiate.

  • Infection: Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1. Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with warm PBS to remove extracellular bacteria.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plates for 3-7 days.

  • Macrophage Lysis and CFU Enumeration: At desired time points, lyse the macrophages with a gentle detergent solution (e.g., 0.1% saponin). Prepare serial dilutions of the lysate and plate on Middlebrook 7H10 or 7H11 agar plates.

  • CFU Counting: Incubate the agar plates at 37°C for 3-4 weeks and count the number of colonies to determine the intracellular bacterial load.

Section 3: Data Interpretation and Next Steps

The initial data generated from these core protocols will guide the subsequent stages of research.

ParameterFavorable OutcomeUnfavorable OutcomeNext Steps if Favorable
MIC vs. Mtb H37Rv < 10 µM> 50 µMTest against MDR/XDR strains.
Cytotoxicity (CC50) > 100 µM< 20 µMRe-evaluate structure; consider analogs.
Selectivity Index (SI) > 10< 2Prioritize compounds with higher SI.
Intracellular Activity Significant reduction in CFUNo significant reduction in CFUProceed to bactericidal vs. bacteriostatic assays.

A logical depiction of the decision-making process based on initial findings is illustrated below:

Decision Making Process Initial_Screening Initial Screening Data (MIC, CC50, SI) Favorable Favorable Profile (High Potency, Low Toxicity) Initial_Screening->Favorable SI > 10 Unfavorable Unfavorable Profile (Low Potency or High Toxicity) Initial_Screening->Unfavorable SI < 10 SAR_Studies Structure-Activity Relationship (SAR) Studies Favorable->SAR_Studies MOA_Studies Mechanism of Action (MOA) Studies Favorable->MOA_Studies Unfavorable->SAR_Studies Synthesize Analogs Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization MOA_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: Decision tree for advancing a hit compound in the drug discovery pipeline.

Section 4: Concluding Remarks and Future Directions

The journey of a new chemical entity from a concept to a clinical candidate is long and requires rigorous, systematic evaluation. The protocols and framework provided in this document offer a starting point for the investigation of this compound as a potential antitubercular agent. Should this compound exhibit promising initial activity and a favorable safety profile, further studies, including determination of its bactericidal or bacteriostatic nature, identification of its molecular target, and in vivo efficacy studies in animal models of TB, will be warranted. The exploration of structure-activity relationships through the synthesis of analogs will also be a critical next step in optimizing its potency and drug-like properties.

References

  • Van den Poel, S., et al. (2020). In vitro investigation of the antimicrobial activities of novel tetramethylpiperidine-substituted phenazines against Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Cooper, C. B., et al. (2011). Discovery of dipiperidines as new antitubercular agents. PMC. Available at: [Link]

  • Hufton, R., et al. (2021). Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Hufton, R., et al. (2021). Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Hufton, R., et al. (2021). Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Berg, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Parish, T., et al. (2019). of N-1 and 4-substituted piperidine analogs of the PIP series against M. tuberculosis and staphylococcus aureus. ResearchGate. Available at: [Link]

  • Chander, K. V. G., et al. (2021). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. PMC. Available at: [Link]

  • Fullam, E., et al. (2014). Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages. PubMed. Available at: [Link]

  • Oncu-Alpar, E., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC. Available at: [Link]

  • Singh, A., et al. (2023). Advances in Anti-Tubercular Agents: A Comprehensive Review. Preprints.org. Available at: [Link]

  • D'Surney, S. J., & de la Cruz, K. (2018). Promising Antituberculosis Activity of Piperine Combined with Antimicrobials: A Systematic Review. PubMed. Available at: [Link]

  • Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-Tuberculosis Activity. PubMed. Available at: [Link]

  • Lee, R. E., et al. (2014). Spectinamides: a new class of semisynthetic antituberculosis agents that overcome native drug efflux. PubMed. Available at: [Link]

  • Aljamal, M. A., et al. (2016). Synthesis and antitubercular activity of piperidine and morpholine 1, 8 naphthyridine analogues. ResearchGate. Available at: [Link]

  • Narender, T., et al. (2012). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. Available at: [Link]

  • Chandrasekera, N. S., et al. (2015). Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. PubMed. Available at: [Link]

  • Klug, L., et al. (2020). Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin. PubMed. Available at: [Link]

  • de Souza, A. C. S., et al. (2016). QSAR-driven Design, Synthesis and Discovery of Potent Chalcone Derivatives with Antitubercular Activity. PMC. Available at: [Link]

  • Kumar, A., et al. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. MDPI. Available at: [Link]

Sources

"4-[(2-Methoxyphenoxy)methyl]piperidine" in anticancer drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the investigative framework for 4-[(2-Methoxyphenoxy)methyl]piperidine , a privileged chemical scaffold with emerging relevance in anticancer drug discovery. While historically associated with neurological targets (Sodium Channels, Sigma Receptors), its structural properties make it a high-value pharmacophore for targeting cancer metastasis and survival pathways.

Application Note: The this compound Scaffold in Oncology

1. Scientific Context & Mechanism of Action

The molecule This compound (CAS 63608-36-6) represents a "privileged structure"—a molecular framework capable of binding to multiple diverse bioreceptors. In the context of oncology, its utility is derived from two primary mechanistic hypotheses:

  • Sigma-1 Receptor (

    
    1R) Modulation: 
    This scaffold bears a striking structural resemblance to high-affinity Sigma-1 ligands (e.g., haloperidol derivatives). The 
    
    
    
    1R is an endoplasmic reticulum chaperone protein frequently overexpressed in breast, prostate, and melanoma cancers.
    • Anticancer Mechanism:[1] Antagonism of

      
      1R destabilizes the Unfolded Protein Response (UPR) in rapidly dividing tumor cells, leading to calcium overload and apoptosis.
      
  • Voltage-Gated Sodium Channel (VGSC) Inhibition: The 2-methoxyphenoxy moiety linked to a basic amine (piperidine) is a classic pharmacophore for sodium channel blockade (similar to Ranolazine or Encainide).

    • Anticancer Mechanism:[1] Functional VGSCs (e.g., NaV1.5, NaV1.7) are aberrantly expressed in metastatic carcinomas. They facilitate the formation of invadopodia—membrane protrusions required for cancer cell invasion. Blocking these channels suppresses metastasis without necessarily killing the cell (cytostasis).

2. Structural Utility in Drug Design

In medicinal chemistry, this molecule serves two roles:

  • Lead Compound: As a standalone agent to probe

    
    1R/VGSC dependency in specific tumor lines.
    
  • Fragment Linker: The ether linkage provides rotational freedom, while the piperidine nitrogen serves as a modifiable "warhead" attachment point for PROTACs (Proteolysis Targeting Chimeras) or dual-target inhibitors.

3. Pathway Visualization

The following diagram illustrates the putative signaling cascade where this scaffold exerts its anti-metastatic and apoptotic effects.

G Compound 4-[(2-Methoxyphenoxy) methyl]piperidine Sigma1 Sigma-1 Receptor (ER Chaperone) Compound->Sigma1 Antagonism VGSC Voltage-Gated Na+ Channels Compound->VGSC Blockade Invadopodia Invadopodia Formation Compound->Invadopodia Inhibits UPR Unfolded Protein Response (UPR) Sigma1->UPR Destabilizes VGSC->Invadopodia Promotes Calcium Cytosolic Ca2+ Overload UPR->Calcium Triggers Apoptosis Apoptosis (Cell Death) Calcium->Apoptosis Induces Metastasis Metastasis (Invasion) Invadopodia->Metastasis Enables

Figure 1: Putative dual-mechanism of action targeting ER stress (Sigma-1) and invasion (VGSC).

Part 2: Experimental Protocols

Protocol A: Chemical Synthesis (Hit Generation)

Objective: To synthesize high-purity this compound for biological evaluation.

Reagents:

  • N-Boc-4-hydroxymethylpiperidine (1.0 eq)

  • Guaiacol (2-methoxyphenol) (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Trifluoroacetic acid (TFA)

  • Solvent: Anhydrous THF, DCM.

Procedure:

  • Mitsunobu Coupling:

    • Dissolve N-Boc-4-hydroxymethylpiperidine (10 mmol), Guaiacol (12 mmol), and

      
       (15 mmol) in anhydrous THF (50 mL) under 
      
      
      
      atmosphere.
    • Cool to 0°C. Add DIAD (15 mmol) dropwise over 20 minutes.

    • Stir at room temperature for 16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot should disappear.

    • Concentrate and purify via silica gel column chromatography to obtain the N-Boc intermediate.

  • Deprotection:

    • Dissolve the intermediate in DCM (20 mL). Add TFA (5 mL) slowly at 0°C.

    • Stir for 2 hours at room temperature.

    • Concentrate in vacuo. Basify with saturated

      
       to pH 9.
      
    • Extract with DCM (3x), dry over

      
      , and concentrate.
      
  • Salt Formation (Optional but Recommended):

    • Dissolve free base in diethyl ether. Add HCl/Ether solution to precipitate the hydrochloride salt (CAS 1179633-55-6).

    • Yield Target: >75%.[2]

Protocol B: In Vitro Anti-Metastatic Assay (Transwell Invasion)

Objective: To validate the hypothesis that the scaffold inhibits cancer cell invasion via VGSC blockade.

Cell Lines:

  • MDA-MB-231 (Highly metastatic breast cancer, high VGSC expression).

  • MCF-7 (Low metastatic, low VGSC expression - Negative Control).

Materials:

  • Transwell chambers (8.0 µm pore size) coated with Matrigel.

  • Culture Media: DMEM + 10% FBS (Chemoattractant).

  • Serum-free DMEM.

  • Compound: this compound (Dissolved in DMSO).

Step-by-Step Workflow:

  • Cell Preparation:

    • Starve cells in serum-free media for 24 hours prior to the assay.

    • Harvest cells and resuspend at

      
       cells/mL in serum-free media containing the Test Compound  (Concentrations: 1, 10, 50 µM).
      
    • Control: DMSO vehicle only (0.1% v/v).

  • Seeding:

    • Add 200 µL of cell suspension to the Upper Chamber .

    • Add 600 µL of DMEM + 10% FBS to the Lower Chamber (Chemoattractant).

  • Incubation:

    • Incubate at 37°C, 5%

      
       for 24 hours.
      
  • Staining & Counting:

    • Remove non-invading cells from the upper surface with a cotton swab.

    • Fix invading cells (bottom surface) with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

    • Image 5 random fields per well using an inverted microscope (20x).

  • Data Analysis:

    • Calculate % Invasion Inhibition =

      
      .
      

Expected Results:

Cell Line Compound Conc. Expected Outcome Interpretation
MDA-MB-231 0 µM (Vehicle) High Invasion Baseline aggressive phenotype.
MDA-MB-231 10 µM ~40% Inhibition Disruption of VGSC-mediated invadopodia.

| MCF-7 | 10 µM | <10% Inhibition | Specificity check; minimal effect on non-invasive cells. |

Protocol C: Sigma-1 Receptor Binding Affinity (Competition Assay)

Objective: To confirm target engagement if the mechanism involves ER stress modulation.

Methodology:

  • Membrane Prep: Use Guinea pig brain homogenates or HEK293 cells overexpressing human

    
    1R.
    
  • Radioligand:

    
     (Specific 
    
    
    
    1 agonist).
  • Non-specific Binder: Haloperidol (10 µM).

  • Assay:

    • Incubate membranes + Radioligand (2 nM) + Test Compound (

      
       to 
      
      
      
      M) for 120 min at 37°C.
    • Terminate by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Plot % Specific Binding vs. Log[Compound].

    • Determine

      
       and 
      
      
      
      (Cheng-Prusoff equation).
    • Success Criteria:

      
       indicates high affinity suitable for lead optimization.
      

References

  • Eisai R&D Management Co., Ltd. (2006). Nitrogen containing heterocyclic compounds and medicines containing the same.[1][3][4] US Patent 6,995,144.[3] Link

    • Context: Describes the synthesis and sodium channel inhibiting activity of the specific CAS 63608-36-6 structure.
  • Fraser, S. P., & Djamgoz, M. B. (2020). Voltage-gated sodium channel expression and potentiation of invasion in human breast cancer cells. Frontiers in Oncology. Link

    • Context: Establishes the link between sodium channel blockade and anti-metast
  • PubChem Compound Summary. (2024). This compound (CAS 63608-36-6). National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and physical properties.
  • Ogasawara, S., et al. (2022). Sigma-1 receptor-targeting drugs in oncology: A new paradigm. Cancer Science. Link

    • Context: Reviews the mechanism of Sigma-1 ligands in inducing cancer cell apoptosis via the UPR.

Sources

Troubleshooting & Optimization

"4-[(2-Methoxyphenoxy)methyl]piperidine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and formulation of 4-[(2-Methoxyphenoxy)methyl]piperidine (CAS: 63608-36-6).[1] This content is structured for researchers requiring high-fidelity troubleshooting for in vitro and in vivo applications.

Compound Profile & Physicochemical Logic

To solve solubility issues, one must first understand the "personality" of the molecule.[1] this compound is an amphiphilic secondary amine .[1]

  • The "Head" (Piperidine): A basic secondary amine (pKa

    
     10–11).[1] It accepts protons readily.[1]
    
  • The "Tail" (2-Methoxyphenoxy): A lipophilic aromatic ether.[1] It resists water and drives aggregation.[1]

The Core Conflict: At neutral pH (7.4), the amine is protonated (cationic), promoting water solubility.[1] However, the lipophilic tail fights this, often leading to "oiling out" or precipitation in high-salt buffers (like PBS) due to the common ion effect or hydrophobic exclusion.[1]

Quick Reference Data
PropertyValue / CharacteristicImplication
CAS (Free Base) 63608-36-6Lipophilic oil or low-melting solid.[1] Insoluble in water.[1]
CAS (HCl Salt) 614731-32-7White solid.[1] Water-soluble (pH dependent).[1]
pKa (Calc.) ~10.5 (Piperidine N)Fully protonated at pH < 8.[1]0.
LogP (Calc.) ~2.1 – 2.5Moderate lipophilicity; requires co-solvents for high conc.[1]
Best Solvent DMSO, Methanol, EthanolUse for stock solutions (>100 mM).[1]

Troubleshooting & FAQs

Direct answers to common researcher pain points.

Q1: I bought the "Free Base" (CAS 63608-36-6), but it won't dissolve in my aqueous buffer. What is wrong?

Diagnosis: You are trying to dissolve a neutral lipophile in water.[1] The free base exists largely as an uncharged species, which is hydrophobic.[1] The Fix: You must convert it to a salt in situ or use an organic solvent carrier.[1]

  • Option A (Acidification): Add 1.0 equivalent of HCl or acetic acid.[1] This protonates the piperidine nitrogen, converting it into a water-soluble cation.[1]

  • Option B (Organic Stock): Dissolve the free base in DMSO (dimethyl sulfoxide) to make a high-concentration stock (e.g., 50 mM), then dilute into your buffer.[1] Note: See Q2 regarding precipitation.

Q2: My compound precipitated when I diluted my DMSO stock into PBS (pH 7.4). Why?

Diagnosis: This is "Solvent Shock."[1]

  • pH Shift: Pure DMSO stocks are often unbuffered.[1] When diluted into PBS (pH 7.4), if the final pH drifts above 8.0 (rare but possible with high concentrations), the compound deprotonates and crashes out.[1]

  • Salting Out: PBS contains high concentrations of NaCl and phosphate.[1] The chloride ions can force the protonated drug to precipitate as a hydrochloride salt if the solubility product (

    
    ) is exceeded.[1]
    The Fix: 
    
  • Step 1: Lower the stock concentration (e.g., dilute 10 mM stock instead of 100 mM).

  • Step 2: Vortex rapidly during addition. Never add DMSO dropwise to a static solution; inject it into a vortexing buffer.[1]

  • Step 3: Use a lower-salt buffer (e.g., 0.5x PBS) or add a surfactant (0.1% Tween-80) to the buffer before adding the drug.[1]

Q3: How do I formulate this for animal studies (IP/PO dosing)?

Diagnosis: Simple saline is often insufficient for high doses (e.g., 10–30 mg/kg) required for in vivo efficacy.[1] The Fix: Use a "Solubility Enhancing Vehicle" (SEV).[1]

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1]

  • Protocol:

    • Dissolve pure compound in DMSO (5% of total vol).[1]

    • Add Tween-80 and PEG-400; vortex until clear.

    • Slowly add Saline (warm if necessary) while vortexing.

    • Critical: Check pH.[1] If pH > 7, adjust to pH 5–6 with dilute HCl to ensure the amine remains protonated.[1]

Visual Troubleshooting Workflow

The following decision tree outlines the logical steps to achieve a stable solution based on your starting material.

SolubilityWorkflow Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (CAS 63608-36-6) CheckForm->FreeBase Salt HCl Salt (CAS 614731-32-7) CheckForm->Salt SolventChoice Dissolve in 100% DMSO or EtOH FreeBase->SolventChoice Hydrophobic Dilution Dilute into Aqueous Media (1:1000 to 1:100) SolventChoice->Dilution PrecipCheck Did it Precipitate? Dilution->PrecipCheck Success Ready for Assay PrecipCheck->Success No (Clear) AddExcipient Add 20% Cyclodextrin (HP-β-CD) PrecipCheck->AddExcipient Yes (Cloudy) AqDissolve Dissolve in Water/Saline (Check pH < 7) Salt->AqDissolve AqDissolve->PrecipCheck AdjustPH Adjust pH to 4.0-5.5 AddExcipient->AdjustPH AdjustPH->Success

Caption: Logical workflow for solubilizing this compound based on chemical form.

Standardized Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Use this for in vitro cell assays (IC50 determination).[1]

  • Weighing: Accurately weigh 2.21 mg of the Free Base (MW

    
     221.3  g/mol ) or 2.58 mg of the HCl Salt (MW 
    
    
    
    257.8 g/mol ).[1]
  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If using the HCl salt, mild warming (37°C) may be required.[1]

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization.

Protocol B: "In-Situ" Salt Formation (For Aqueous-Only Applications)

Use this if DMSO is toxic to your specific assay system.[1]

  • Weigh the Free Base compound.[1]

  • Add 0.9 equivalents of 0.1 M HCl. (Do not add excess acid initially to avoid hyper-acidity).[1]

  • Vortex vigorously.[1] The oil should dissolve into the aqueous phase as it protonates.[1]

  • Bring to final volume with water or saline.[1]

  • Measure pH.[1] Adjust carefully to pH 6.0–7.0 using dilute NaOH.[1] Warning: If you go above pH 8, it will precipitate.[1]

References & Authority

The protocols and data above are synthesized from standard medicinal chemistry practices for aryl-piperidine derivatives and specific chemical vendor data.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Piperidine Derivatives and Physicochemical Properties.[1] Retrieved from [Link][1]

  • Wikipedia. Piperidine: Chemical Properties and Basicity (pKa).[1] Retrieved from [Link][1]

Sources

Troubleshooting Guide: Crystallization of 4-[(2-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the specific challenges associated with the isolation and crystallization of 4-[(2-Methoxyphenoxy)methyl]piperidine (CAS: 63608-36-6). As a secondary amine ether, this molecule presents a classic "oiling out" risk due to the low melting point of its free base form and the conformational flexibility of the ether linkage.

Successful isolation typically requires conversion to a crystalline salt (e.g., Hydrochloride) and rigorous removal of phenolic impurities (guaiacol derivatives) that cause discoloration and inhibit crystal growth.

Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
Structure Piperidine ring + Guaiacol etherFlexible linker leads to high solubility and slow nucleation.
Basicity Secondary Amine (pKa ~11)Forms stable salts with strong acids (HCl, HBr).
Impurity Risk 2-Methoxyphenol (Guaiacol)Phenolic impurity (pKa ~10). prone to oxidation (color) and oiling.
State Free Base: Oil / Low-MP SolidDo not attempt to crystallize the free base directly.

Core Troubleshooting: The "Oiling Out" Phenomenon

Q1: Why does my product separate as a sticky oil or gum instead of crystals?

A: This is the most common issue with piperidine ethers. It occurs because the "metastable zone width" (the gap between solubility and oiling out) is narrow.

  • Cause 1: Impurities. Residual 2-methoxyphenol (starting material) acts as a solvent, suppressing the melting point.

  • Cause 2: Solvent Choice. Using a single solvent (e.g., Ethanol) often leads to high solubility. You need a binary system (Solvent/Anti-solvent).

  • Cause 3: Water Content. Piperidine salts are hygroscopic. Even 1% water can force the salt into an oil phase.

Corrective Action:

  • Switch to Salt Formation: If you are working with the free base, stop. Convert to the Hydrochloride (HCl) salt.

  • Dry Your Solvents: Ensure your organic solvents (EtOAc, IPA) are anhydrous.

  • Use the "Cloud Point" Method: Dissolve in a good solvent (Methanol/Ethanol), then slowly add anti-solvent (EtOAc/Ether) just until cloudiness persists, then heat to redissolve and cool slowly.

Q2: My crystals are turning pink/brown upon standing. Why?

A: This indicates oxidative degradation of residual 2-methoxyphenol (guaiacol). Phenols oxidize to quinones, which are highly colored even at ppm levels.

  • The Fix: You must perform a "Base Wash" before salt formation.

  • Mechanism: The piperidine is basic (pKa ~11), while the phenol is acidic (pKa ~10). Washing the organic free base solution with dilute NaOH (pH 12-13) will deprotonate the phenol into the water-soluble phenolate, while the piperidine stays in the organic layer.

Master Protocols

Protocol A: Pre-Crystallization Purification (The Base Wash)

Critical Step: Do not skip this if your crude material is colored.

  • Dissolve: Dissolve crude this compound (free base) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).

  • Wash 1 (Alkaline): Wash the organic phase twice with 1M NaOH (or 5% NaOH).

    • Why: Removes the 2-methoxyphenol impurity.

  • Wash 2 (Neutral): Wash once with Brine (saturated NaCl).

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to an oil.

Protocol B: Controlled Crystallization of the Hydrochloride Salt

Target Form: this compound · HCl

  • Dissolution: Dissolve the purified free base oil (from Protocol A) in a minimum amount of Isopropanol (IPA) or Absolute Ethanol (approx. 3-5 mL/g). Warm to 40-50°C if necessary.

  • Acid Addition:

    • Preferred: Add 4M HCl in Dioxane or HCl in IPA (1.1 equivalents) dropwise with stirring.

    • Alternative: Bubble dry HCl gas (risk of local overheating/charring).

  • Nucleation (The Critical Moment):

    • The solution should warm up (exothermic).

    • If precipitate forms immediately: Good.

    • If no precipitate (Oiling): Add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise as an anti-solvent until a faint turbidity appears.

  • Crystallization:

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Allow to cool to Room Temperature (RT) slowly (over 2 hours).

    • Chill at 0-4°C for another 2-4 hours.

  • Isolation: Filter the white solid under nitrogen (to prevent moisture absorption). Wash with cold EtOAc/Ether (1:1).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel.

Diagnostic Logic & Workflow

The following diagram illustrates the decision-making process for troubleshooting crystallization failures.

CrystallizationLogic Start Start: Crude Reaction Mixture CheckState Check Physical State Start->CheckState IsOil Result: Oily / Gum CheckState->IsOil Sticky IsSolid Result: Solid but Colored CheckState->IsSolid Impure ActionWash Protocol A: 1M NaOH Wash (Remove Phenols) IsOil->ActionWash IsSolid->ActionWash FormSalt Protocol B: Form HCl Salt in IPA/EtOAc ActionWash->FormSalt CheckCryst Crystallization Check FormSalt->CheckCryst Success Success: White Crystalline Solid CheckCryst->Success Precipitate FailOil Failure: Salt Oils Out CheckCryst->FailOil Gum forms RemedyOil Remedy: 1. Re-dissolve in MeOH 2. Add EtOAc slowly 3. Seed Crystal FailOil->RemedyOil RemedyOil->CheckCryst Retry

Figure 1: Decision tree for troubleshooting isolation of piperidine ether derivatives.

Advanced Troubleshooting Matrix

SymptomProbable CauseTechnical Solution
Sticky Gum (No Crystals) Solvent is too polar (e.g., pure Methanol) or water is present.Evaporate solvent. Re-dissolve in minimal IPA , then add EtOAc dropwise. Use a seed crystal if available.
Pink/Red Coloration Oxidation of residual 2-methoxyphenol.Perform Protocol A (NaOH wash). Recrystallize from Ethanol/Charcoal to remove color.
Low Yield Product is too soluble in the chosen solvent.Cool to -20°C. Add more anti-solvent (Ether/Hexane). Ensure salt formation was complete (check pH < 2).
Hygroscopic Solid Formation of hydrates; excess HCl trapped in lattice.Dry in vacuum oven at 45°C. Store under Argon/Nitrogen. Avoid open-air filtration on humid days.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for amine salt formation and crystallization techniques). Link

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press: San Diego, 2012. (Source for "oiling out" troubleshooting and salt selection strategies). Link

  • CymitQuimica. Product Data Sheet: this compound (CAS 63608-36-6). (Verification of commercial availability and CAS identity). Link

  • BenchChem. Technical Support Center: Purification of Diastereomeric Piperidine Compounds. (General troubleshooting for piperidine purification). Link

Validation & Comparative

Comparative Efficacy and Selectivity of 4-[(2-Methoxyphenoxy)methyl]piperidine (Viloxazine) in Norepinephrine Reuptake Inhibition: A Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Known Molecule for Modern Therapeutic Landscapes

4-[(2-Methoxyphenoxy)methyl]piperidine, more commonly known as Viloxazine, has a long-standing history in the pharmacological landscape. Initially developed as an antidepressant, it has recently garnered renewed interest and has been approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in pediatric and adult populations. This guide provides a comprehensive analysis of Viloxazine's activity, presenting a direct comparison with other prominent norepinephrine reuptake inhibitors (NRIs) and offering detailed protocols for independent validation. Our objective is to equip researchers and drug development professionals with the necessary data and methodologies to critically evaluate Viloxazine's therapeutic potential.

Viloxazine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex, a brain region heavily implicated in executive function and attention. Unlike many other ADHD medications, Viloxazine is a non-stimulant, which presents a significant advantage in terms of its abuse potential and side-effect profile. This guide will delve into the experimental data that substantiates its selectivity and potency, comparing it with the well-established NRI, Atomoxetine, and the widely used stimulant, Methylphenidate, which also impacts norepinephrine signaling.

Comparative Analysis of Norepinephrine Transporter (NET) Inhibition

The therapeutic efficacy of Viloxazine in ADHD is intrinsically linked to its high affinity and selectivity for the norepinephrine transporter. To contextualize its pharmacological profile, we present a comparative analysis against Atomoxetine, another selective NRI, and Methylphenidate, a dopamine and norepinephrine reuptake inhibitor.

CompoundPrimary Mechanism of ActionNET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET/SERT SelectivityNET/DAT Selectivity
Viloxazine Selective Norepinephrine Reuptake Inhibitor (SNRI)113630>10000~330-fold>900-fold
Atomoxetine Selective Norepinephrine Reuptake Inhibitor (SNRI)5771400~15-fold~280-fold
Methylphenidate Dopamine and Norepinephrine Reuptake Inhibitor24>1000012~0.002-fold~0.5-fold

Data compiled from multiple sources. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

As the data indicates, Viloxazine demonstrates a high affinity for the norepinephrine transporter, comparable to that of Atomoxetine. However, Viloxazine exhibits a significantly greater selectivity for NET over both the serotonin transporter (SERT) and the dopamine transporter (DAT) when compared to Atomoxetine. This high selectivity may contribute to a more targeted therapeutic effect with a potentially different side-effect profile. In stark contrast, Methylphenidate shows a higher affinity for DAT than for NET, highlighting its distinct mechanism of action as a stimulant.

Experimental Validation Protocols

To ensure scientific rigor and enable independent verification, we provide detailed methodologies for key in vitro assays used to characterize the activity of Viloxazine and its comparators.

Protocol 1: In Vitro Norepinephrine Transporter (NET) Inhibition Assay

This protocol describes a radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • [³H]-Nisoxetine (radioligand)

  • Test compounds (Viloxazine, Atomoxetine, Methylphenidate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from hNET-expressing HEK293 cells.

  • In a 96-well plate, add assay buffer, varying concentrations of the test compound, and a fixed concentration of [³H]-Nisoxetine.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known NET inhibitor like Desipramine) from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for In Vitro NET Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare hNET-expressing cell membranes add_membranes Add cell membranes to initiate binding prep_cells->add_membranes prep_reagents Prepare assay buffer, radioligand, and test compounds add_reagents Add reagents and test compounds to 96-well plate prep_reagents->add_reagents add_reagents->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filtrate Terminate by rapid filtration incubate->filtrate wash Wash filters to remove non-specific binding filtrate->wash scintillate Add scintillation fluid and count wash->scintillate calc_specific Calculate specific binding scintillate->calc_specific determine_ic50 Determine IC50 values calc_specific->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for determining NET binding affinity.

Signaling Pathway and Mechanism of Action

The therapeutic effects of Viloxazine in ADHD are believed to be mediated by the enhancement of norepinephrine signaling in the prefrontal cortex. The following diagram illustrates this proposed mechanism.

cluster_synapse Noradrenergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft postsynaptic Postsynaptic Neuron NE_reuptake NE Reuptake synaptic_cleft->NE_reuptake NE NE_binding NE Binding synaptic_cleft->NE_binding Increased NE NE_vesicles Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicles->NE_release NET Norepinephrine Transporter (NET) NE_receptors Postsynaptic NE Receptors Signal_transduction Signal Transduction (Improved Attention & Executive Function) NE_receptors->Signal_transduction Viloxazine Viloxazine Viloxazine->NET Inhibits NE_release->synaptic_cleft NE_reuptake->NET NE_binding->NE_receptors

Caption: Proposed mechanism of Viloxazine action.

By selectively blocking the norepinephrine transporter, Viloxazine increases the concentration and duration of norepinephrine in the synaptic cleft. This leads to enhanced activation of postsynaptic norepinephrine receptors, which is thought to improve signal transmission in neural circuits underlying attention and executive function.

Conclusion and Future Directions

The data presented in this guide demonstrates that this compound (Viloxazine) is a potent and highly selective norepinephrine reuptake inhibitor. Its pharmacological profile, characterized by a high affinity for the norepinephrine transporter and minimal interaction with serotonin and dopamine transporters, distinguishes it from other ADHD medications like Atomoxetine and Methylphenidate. This high selectivity may offer a more targeted therapeutic approach with a potentially favorable side-effect profile.

The provided experimental protocols offer a framework for the independent validation of these findings. Further research should focus on elucidating the downstream effects of Viloxazine's selective norepinephrine reuptake inhibition on neural circuitry and its long-term impact on neurodevelopment in pediatric populations. Additionally, head-to-head clinical trials directly comparing the efficacy and tolerability of Viloxazine with other first-line ADHD treatments will be crucial in defining its precise role in the therapeutic armamentarium.

References

  • Yu, C., et al. (2020). Viloxazine (SPN-812) in the Treatment of Attention-Deficit/Hyperactivity Disorder. Journal of Child and Adolescent Psychopharmacology. Available at: [Link]

  • Food and Drug Administration (FDA). (2021). QELBREE (viloxazine extended-release capsules) Prescribing Information. Available at: [Link]

  • Nasser, A., et al. (2020). A randomized, double-blind, placebo-controlled, parallel-group study of SPN-812 (viloxazine extended-release) in children with attention-deficit/hyperactivity disorder. Journal of Child and Adolescent Psychopharmacology. Available at: [Link]

The 4-[(2-Methoxyphenoxy)methyl]piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships for α1-Adrenergic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmacology, the piperidine moiety stands as a cornerstone scaffold, integral to the design of a vast array of therapeutic agents. Its conformational flexibility and synthetic tractability have made it a privileged structure in medicinal chemistry. When coupled with a phenoxymethyl linker, as in the core structure of 4-[(2-Methoxyphenoxy)methyl]piperidine , it gives rise to a class of compounds with significant potential for modulating key physiological pathways. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this scaffold, with a primary focus on its potent antagonism of α1-adrenergic receptors (α1-ARs).

The α1-adrenergic receptors, comprising three subtypes (α1A, α1B, and α1D), are G protein-coupled receptors that mediate the physiological effects of norepinephrine and epinephrine. They play a crucial role in regulating smooth muscle contraction, particularly in the vasculature and the prostate. Consequently, α1-AR antagonists are clinically established for the treatment of hypertension and benign prostatic hyperplasia (BPH). This guide will dissect the nuanced structural modifications to the this compound scaffold and their impact on binding affinity and selectivity for these important therapeutic targets.

Core Scaffold and Rationale for SAR Exploration

The this compound scaffold can be deconstructed into three key regions for SAR analysis:

  • The Piperidine Ring: A basic nitrogen-containing heterocycle, crucial for forming ionic interactions with the receptor.

  • The Phenoxy Moiety: An aromatic ring system whose substitutions can dramatically influence potency and selectivity.

  • The Linker: The -CH2-O- chain connecting the piperidine and phenoxy groups, affecting both the conformation and physicochemical properties of the molecule.

The following sections will compare the effects of systematic modifications at these positions, drawing upon data from closely related chemical series to elucidate the principles governing molecular recognition at α1-adrenoceptors.

Structure-Activity Relationship Analysis

The Influence of the Aromatic Moiety (Phenoxy Group)

The substitution pattern on the phenoxy ring is a primary determinant of α1-AR affinity. The parent compound of our topic, with its 2-methoxy substituent, serves as an excellent starting point. Research consistently demonstrates that an ortho-methoxyphenyl group is highly favorable for α1-adrenoceptor binding.

Key Observations:

  • Positional Isomerism: Moving the methoxy group from the ortho (2-position) to the meta or para positions on the phenyl ring generally leads to a decrease in affinity. The steric and electronic influence of the ortho-methoxy group appears to be optimal for interaction with a specific pocket within the α1-receptor binding site.

  • Substitution with other Groups: Replacing the methoxy group with other substituents allows for a fine-tuning of potency and selectivity.

    • Halogens: Introduction of chloro or fluoro groups, particularly at the 2- and 6-positions of the phenoxy ring, can significantly enhance affinity. For instance, the 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine analog demonstrated a high affinity with a Kᵢ of 2.1 nM for the α1-receptor.

    • Alkyl Groups: Small alkyl groups, such as methyl, at the 2- and 6-positions can also be beneficial. The 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine analog showed excellent affinity (Kᵢ = 2.4 nM) and high selectivity for α1- over α2-adrenoceptors.

Table 1: Comparative α1-Adrenoceptor Affinity of Substituted Phenylpiperazine Analogs

Data extracted and adapted from Marona H, et al. (2011). Pharmazie, 66(10), 733-9. This data is for a piperazine core but illustrates the SAR for the phenoxyalkyl portion.

Compound IDPhenoxy SubstitutionLinkerKᵢ (α1) [nM]
1 2,6-dimethyl-(CH₂)₃-2.4
2 2-chloro-6-methyl-(CH₂)₃-2.1
3 2-methyl-(CH₂)₃-13.1
4 2,6-dichloro-(CH₂)₃-2.8
5 2-chloro-(CH₂)₃-6.5
The Role of the Piperidine Ring

The basic nitrogen of the piperidine ring is considered a critical pharmacophoric element, forming a key ionic bond with a conserved aspartate residue in the transmembrane domain 3 of adrenergic receptors.

Key Observations:

  • N-Substitution: The substituent on the piperidine nitrogen plays a significant role in modulating affinity and selectivity. While our core topic has an unsubstituted piperidine nitrogen (a secondary amine), N-alkylation or N-aralkylation can have profound effects. N-aralkyl substitution, in particular, has been shown to increase the affinity of adrenergic drugs for the α-adrenoceptor.

  • Ring Conformation: The piperidine ring exists predominantly in a chair conformation. Substituents on the ring can influence the conformational equilibrium and the orientation of the pharmacophoric groups, thereby affecting receptor binding. Rigidified piperidine analogs, such as those incorporating bridged systems, have been explored to lock in a bioactive conformation, which can lead to enhanced affinity.

The Connecting Linker

The nature and length of the linker connecting the piperidine and phenoxy moieties are crucial for correctly positioning the two key pharmacophores within the receptor's binding pocket.

Key Observations:

  • Linker Length: Studies on related compounds suggest that a linker of 3 to 4 atoms (e.g., a propyl chain) is often optimal for high affinity at α1-adrenoceptors. The -(CH2)-O- linker in the topic compound provides a specific spatial arrangement that needs to be considered.

  • Linker Composition: The ether oxygen in the linker can act as a hydrogen bond acceptor, potentially forming a favorable interaction with the receptor. Replacing this oxygen with other groups, such as a methylene (-CH2-) or an amine (-NH-), would significantly alter the electronic properties and hydrogen bonding capacity of the linker, likely impacting binding affinity.

Experimental Methodologies

To empirically determine the structure-activity relationships described above, robust and validated experimental protocols are essential. The primary method for quantifying the affinity of a compound for a receptor is the radioligand binding assay.

Protocol: α1-Adrenoceptor Radioligand Competition Binding Assay

This protocol describes a self-validating system to determine the inhibitory constant (Kᵢ) of a test compound (like this compound analogs) for a specific α1-adrenoceptor subtype.

Objective: To measure the affinity of unlabeled test compounds by their ability to compete with a radiolabeled ligand for binding to α1-adrenoceptors expressed in cell membranes.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).

  • Radioligand: [³H]prazosin, a high-affinity antagonist for α1-adrenoceptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Phentolamine (10 µM) or another high-concentration unlabeled antagonist.

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Thaw the cell membrane preparation on ice and dilute to the desired protein concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer.

    • Prepare serial dilutions of the test compounds in Assay Buffer.

    • Prepare solutions of [³H]prazosin (at a final concentration close to its Kₑ, e.g., 0.25 nM) and the non-specific binding control.

  • Assay Incubation:

    • In a 96-well plate, set up the following reaction tubes in triplicate:

      • Total Binding: 50 µL Assay Buffer + 50 µL [³H]prazosin + 100 µL membrane suspension.

      • Non-specific Binding (NSB): 50 µL Phentolamine (10 µM) + 50 µL [³H]prazosin + 100 µL membrane suspension.

      • Test Compound Competition: 50 µL test compound dilution + 50 µL [³H]prazosin + 100 µL membrane suspension.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]prazosin binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualization of Key Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

SAR_Trends cluster_piperidine Piperidine Ring cluster_phenoxy Phenoxy Ring cluster_activity Biological Activity p1 Unsubstituted NH (Secondary Amine) p2 N-Aralkyl Substitution p1->p2 Increases α1 Affinity act1 High α1-AR Affinity p2->act1 ph1 2-Methoxy (Ortho) ph2 2,6-Disubstitution (e.g., Me, Cl) ph1->ph2 Enhances Affinity ph3 3- or 4-Methoxy (Meta/Para) ph1->ph3 Reduces Affinity ph2->act1 act2 Low α1-AR Affinity ph3->act2 Binding_Assay_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) incubate 2. Incubate (Reagents mixed in 96-well plate) prep->incubate filter 3. Filter & Wash (Separate bound from free radioligand) incubate->filter count 4. Scintillation Counting (Quantify radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki values) count->analyze

Caption: Workflow for α1-AR radioligand binding assay.

Conclusion

The this compound scaffold represents a promising framework for the development of potent and selective α1-adrenergic receptor antagonists. The structure-activity relationship is finely balanced, with key interactions driven by the N-substituted piperidine ring and, most critically, the substitution pattern on the phenoxy moiety. Optimal affinity is typically achieved with an ortho-methoxyphenyl group, which can be further enhanced by additional small, lipophilic substituents at the 2- and 6-positions of the phenoxy ring. The basic nitrogen of the piperidine core is essential for the primary binding interaction. By leveraging the insights from analogous chemical series and applying robust experimental methodologies like radioligand binding assays, researchers can rationally design novel antagonists with improved pharmacological profiles, paving the way for new therapeutic interventions in conditions such as BPH and hypertension.

References

  • Marona, H., Kubacka, M., Filipek, B., Siwek, A., Dybała, M., Szneler, E., Pociecha, T., Gunia, A., & Waszkielewicz, A. M. (2011). Synthesis, alpha-adrenoceptors

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